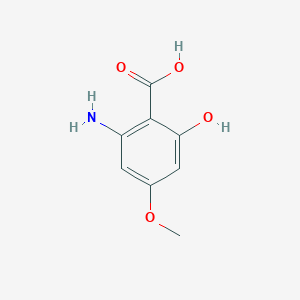

2-Amino-6-hydroxy-4-methoxybenzoicacid

Description

Contextualization within Aminobenzoic Acid Derivatives Research

Aminobenzoic acids are a class of organic compounds that feature both an amine (-NH2) and a carboxylic acid (-COOH) functional group attached to a benzene (B151609) ring. nih.gov This structural arrangement makes them valuable building blocks, or scaffolds, in medicinal chemistry and materials science. nih.gov Researchers frequently modify the core aminobenzoic acid structure by adding various functional groups to alter the molecule's chemical properties and biological activity. nih.gov Derivatives of aminobenzoic acid have been investigated for a wide range of potential applications, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov

The specific placement of amino, hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups on the benzoic acid backbone, as in the case of 2-Amino-6-hydroxy-4-methoxybenzoic acid, would be expected to influence its electronic properties, solubility, and ability to interact with biological targets. However, a review of scientific databases and academic journals did not yield specific studies that have synthesized or investigated this particular isomer. Research has been published on related isomers, such as 2-amino-5-hydroxy-4-methoxybenzoic acid, which has been documented as an intermediate in the synthesis of other complex molecules.

Significance of 2-Amino-6-hydroxy-4-methoxybenzoicacid in Academic Inquiry

Due to the absence of dedicated research articles or significant mentions in the scientific literature, the significance of 2-Amino-6-hydroxy-4-methoxybenzoic acid in academic inquiry remains undefined. The potential for any compound within this class to be of interest to researchers is typically driven by its synthetic accessibility, novel structural features, or predicted biological activity. Without foundational research to characterize the compound and explore its potential, its role in the broader landscape of chemical and pharmaceutical research has not been established.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

2-amino-6-hydroxy-4-methoxybenzoic acid |

InChI |

InChI=1S/C8H9NO4/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10H,9H2,1H3,(H,11,12) |

InChI Key |

JRXAERUYEXBIOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Hydroxy 4 Methoxybenzoicacid and Its Analogues

De Novo Synthesis Strategies for 2-Amino-6-hydroxy-4-methoxybenzoic acid

De novo synthesis refers to the creation of a complex molecule from simple, commercially available precursors. rsc.orgnih.gov For 2-Amino-6-hydroxy-4-methoxybenzoic acid, these strategies focus on constructing the substituted benzene (B151609) ring system through sequential reactions.

Methylation-Based Synthetic Pathways

Methylation is a key step in the synthesis of methoxy-substituted benzoic acids. In the context of producing 2-Amino-6-hydroxy-4-methoxybenzoic acid, a plausible strategy involves the selective methylation of a dihydroxy precursor. A common methylating agent used for the methylation of hydroxyl and carboxyl groups in hydroxy carboxylic acids is dimethyl sulfate (B86663). google.com

For instance, the synthesis of an analogue, 2-methoxy-6-methylbenzoic acid, involves the methylation of 2-hydroxy-6-methyl benzoate (B1203000) using dimethyl sulfate in the presence of a base. google.com This is followed by hydrolysis to yield the final carboxylic acid. google.com The efficiency of such methylation reactions can be high, with processes yielding products of over 99% purity. google.com A potential challenge in synthesizing the target compound via this route would be achieving regioselectivity, i.e., methylating the hydroxyl group at the 4-position while leaving the 6-position hydroxyl group untouched. This would likely require the use of protecting groups or carefully controlled reaction conditions.

Table 1: Examples of Methylation in the Synthesis of Benzoic Acid Analogues

| Starting Material | Methylating Agent | Product | Reference |

|---|---|---|---|

| 2-hydroxy-6-methyl benzoate | Dimethyl sulfate | 2-methoxy-6-methyl benzoate | google.com |

Benzoic Acid Functionalization Routes

A more common and controlled approach to synthesizing substituted benzoic acids involves the sequential functionalization of a simpler benzoic acid derivative. This typically involves introducing the required functional groups (amino, hydroxyl, methoxy) onto the aromatic ring through a series of well-established chemical reactions.

One prominent pathway begins with a substituted benzoic acid and introduces an amino group via a two-step process: nitration followed by reduction.

Nitration : The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group (-NO₂) onto the ring.

Reduction : The nitro group is then selectively reduced to an amino group (-NH₂). This transformation is commonly achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen gas. chemicalbook.com

For example, 2-Amino-4-methoxybenzoic acid can be synthesized by the hydrogenation of 4-Methoxy-2-nitrobenzoic acid over a palladium on carbon catalyst. Similarly, 2-amino-4,5-dimethoxybenzoic acid can be prepared from methyl-4,5-dimethoxy-2-nitro-benzoate by first hydrolyzing the ester and then reducing the nitro group. chemicalbook.com This general strategy of nitration followed by reduction is a cornerstone for preparing amino-benzoic acid derivatives. tylonpharma.in

Table 2: Synthesis of Amino-Benzoic Acids via Functionalization

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | 1. Nitration2. Reduction | 2-Amino-4-hydroxybenzoic acid | |

| 4-Methoxy-2-nitrobenzoic acid | 1. Hydrogenation (Reduction) | 2-Amino-4-methoxybenzoic acid |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are one-pot reactions where three or more starting materials combine to form a product that incorporates most of the atoms of the reactants. nih.gov These reactions are highly efficient and atom-economical, making them an attractive alternative to traditional multi-step syntheses. nih.gov Well-known MCRs include the Ugi, Passerini, Hantzsch, and Biginelli reactions. nih.govbeilstein-journals.org

While a specific MCR for the direct synthesis of 2-Amino-6-hydroxy-4-methoxybenzoic acid is not prominently documented, the principles of MCRs can be applied to construct complex, highly substituted aromatic molecules. For example, the Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By choosing appropriately substituted starting materials, a scaffold similar to the target molecule could potentially be assembled. The functional groups on the MCR product can then be further modified to yield the desired final compound. beilstein-journals.org MCRs are particularly valuable in creating libraries of structurally diverse compounds for research and drug discovery. nih.govmdpi.com

Chemical Transformations and Derivatization Strategies for 2-Amino-6-hydroxy-4-methoxybenzoic acid

The functional groups present in 2-Amino-6-hydroxy-4-methoxybenzoic acid—the carboxylic acid, the amino group, and the hydroxyl group—offer multiple sites for chemical modification and derivatization.

Carboxylic Acid Group Reactivity (e.g., Esterification)

The carboxylic acid group (-COOH) is readily converted into other functional groups, most commonly esters. Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Table 3: Examples of Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-hydroxy-4-amino-benzoic acid | Phenol (B47542), Phosphorus pentoxide | Phenyl 2-hydroxy-4-aminobenzoate | google.com |

Amino Group Reactivity (e.g., Amine Reactions, Oxidation)

The aromatic amino group (-NH₂) is a versatile functional handle that can undergo a wide range of reactions.

Amide and Schiff Base Formation : The amino group can react with acyl chlorides or anhydrides to form amides. It can also be protected, for example, by reacting it with trifluoroacetic anhydride. google.com Condensation with aldehydes or ketones leads to the formation of Schiff bases (imines). For instance, 4-aminobenzoic acid reacts with o-vanillin to form a Schiff base, which can then be reduced to a stable secondary amine. nih.gov

Participation in Cyclizations : The amino group can act as a nucleophile in cyclization reactions to form heterocyclic systems. In one example, 2-amino benzoic acid reacts with cyclohexanone (B45756) to construct the core structure of 9-chloro-1,2,3,4-tetrahydroacridine, a precursor for other complex molecules. mdpi.com

Oxidation : The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can yield nitroso or nitro compounds, while stronger oxidation can lead to polymerization or ring fragmentation. The specific oxidation products for 2-Amino-6-hydroxy-4-methoxybenzoic acid would depend on the chosen methodology.

These transformations highlight the chemical versatility of the amino group, enabling the synthesis of a diverse array of derivatives for various applications.

Hydroxyl Group Reactivity

The phenolic hydroxyl group in 2-amino-6-hydroxy-4-methoxybenzoic acid is a key site for chemical modification. Its reactivity is influenced by the electron-donating effects of the amino and methoxy (B1213986) groups, which can enhance its nucleophilicity. Common reactions involving the hydroxyl group include esterification and etherification.

Esterification: The hydroxyl group can be acylated to form esters. For instance, esterification of similar hydroxybenzoic acids can be achieved. A method for the production of esters of 2-hydroxy-4-amino-benzoic acid involves heating the acid with a phenol in the presence of phosphorus pentoxide or polyphosphoric acids at temperatures above 80°C. google.com This approach could potentially be adapted for the esterification of the hydroxyl group in 2-amino-6-hydroxy-4-methoxybenzoic acid. The formation of aryloxyacetates can also be accomplished through condensation reactions. For example, diethylaminoethyl aryloxyacetates are synthesized by reacting aryloxyacetic acids with 2-diethylaminoethanol in the presence of a solid superacid catalyst. researchgate.net

Etherification: The hydroxyl group can also be converted into an ether. Williamson ether synthesis is a common method for this transformation. The synthesis of various hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates the application of this reaction. nih.gov Reductive etherification is another approach, where aldehydes can be converted to their corresponding ethers in the presence of a suitable catalyst and a "green" solvent like isopropanol. osti.gov

The table below summarizes the potential reactivity of the hydroxyl group in 2-amino-6-hydroxy-4-methoxybenzoic acid.

| Reaction Type | Reagents and Conditions | Potential Product |

| Esterification | Phenol, P2O5/Polyphosphoric acid, >80°C | Phenyl 2-amino-6-hydroxy-4-methoxybenzoate |

| Etherification | Alkyl halide, Base (e.g., K2CO3) | 2-Amino-6-alkoxy-4-methoxybenzoic acid |

Methoxy Group Transformations

The methoxy group (-OCH3) on the aromatic ring is generally stable, but it can undergo transformation under specific conditions, most notably cleavage to a hydroxyl group.

Demethylation: The cleavage of aryl methyl ethers is a synthetically important transformation. A variety of reagents can be employed for this purpose. For instance, 2-(diethylamino)ethanethiol (B140849) is a reagent that can deprotect various aromatic methyl ethers to yield the corresponding phenols. organic-chemistry.org Another method involves using a mixture of phosphorus pentoxide in methanesulfonic acid for a one-pot demethylation-mesylation reaction. organic-chemistry.org More recently, organophotoredox catalysis has been explored for the chemoselective deprotection of phenolic ethers. chemrxiv.org A Friedel-Crafts reaction of 2,6-dimethoxyphenol (B48157) in the presence of aluminum chloride can lead to selective cleavage of one of the methoxy groups. researchgate.net

The selective cleavage of a methoxy group adjacent to a hydroxyl group can be achieved through a radical hydrogen abstraction reaction. nih.gov This process involves the generation of an alkoxyl radical from the hydroxyl group, which then reacts with the nearby methoxy group. nih.gov

Below is a table outlining potential transformations for the methoxy group.

| Reaction Type | Reagents and Conditions | Potential Product |

| Demethylation | 2-(diethylamino)ethanethiol | 2-Amino-4,6-dihydroxybenzoic acid |

| Demethylation | P2O5, Methanesulfonic acid | 2-Amino-6-hydroxy-4-(methylsulfonyloxy)benzoic acid |

| Photocatalytic Cleavage | Photocatalyst, Light | 2-Amino-4,6-dihydroxybenzoic acid |

Chemoselective Synthesis and Reaction Optimization

The presence of multiple functional groups on the 2-amino-6-hydroxy-4-methoxybenzoic acid scaffold necessitates careful control over reaction conditions to achieve chemoselectivity and regioselectivity.

Control of Reaction Pathways and Regioselectivity

Achieving regioselectivity in the synthesis of polysubstituted aromatic compounds is a significant challenge in organic synthesis. The directing effects of the existing substituents on the benzene ring play a crucial role in determining the position of incoming electrophiles or nucleophiles. In the case of 2-amino-6-hydroxy-4-methoxybenzoic acid, the amino, hydroxyl, and methoxy groups are all ortho-, para-directing and activating groups for electrophilic aromatic substitution. The carboxylic acid group is a meta-directing and deactivating group.

The development of catalytic systems for regioselective C-H functionalization offers a powerful tool for the synthesis of complex molecules. For example, a catalytic system for the regioselective C-H azidation of anilines has been developed using CuSO4·5H2O. nih.gov Such strategies could potentially be adapted for the selective functionalization of the 2-amino-6-hydroxy-4-methoxybenzoic acid core. Ligand-controlled palladium-catalyzed reactions have also been shown to selectively produce five-, six-, or seven-membered heteroaromatics from a common precursor, demonstrating the power of catalyst control in directing reaction pathways. acs.org

Kinetic versus Thermodynamic Control in 2-Amino-6-hydroxy-4-methoxybenzoic acid Synthesis

The concepts of kinetic and thermodynamic control are fundamental to understanding and optimizing chemical reactions. In the context of electrophilic aromatic substitution, these principles can dictate the final product distribution. pressbooks.pub

Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, where the initial products can revert to starting materials, the reaction is under thermodynamic control. The major product will be the most stable one, regardless of how fast it is formed. libretexts.org

Analogue and Scaffold Modification Strategies

Design and Synthesis of Substituted 2-Amino-6-hydroxy-4-methoxybenzoic acid Derivatives

The core structure of 2-amino-6-hydroxy-4-methoxybenzoic acid can be modified to generate a library of analogues with potentially new properties. This can be achieved by targeting the various functional groups for modification.

A patent describes a method for the synthesis of 2-amino-4,6-dimethoxybenzamide (B1287547) and other benzamide (B126) derivatives. google.com This suggests that the carboxylic acid group of a related compound can be converted to an amide, and similar transformations could be applied to 2-amino-6-hydroxy-4-methoxybenzoic acid.

Furthermore, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives provides a blueprint for creating more complex heterocyclic structures from similar building blocks. nih.gov This work highlights the use of protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, to selectively react certain functional groups while leaving others intact. nih.gov

Incorporation into Complex Molecular Architectures (e.g., Unnatural Amino Acid Mimetics)

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for investigating and engineering protein structure and function. This is often achieved by reassigning a codon, typically a nonsense or frameshift codon, to encode the desired UAA. An orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pair, specific for the UAA, is used to deliver it during protein translation. nih.gov While direct studies on the incorporation of 2-Amino-6-hydroxy-4-methoxybenzoic acid are not extensively detailed, its structural features make it a candidate for inclusion into peptides and proteins as an unnatural amino acid mimetic. The methodologies for such an incorporation can be extrapolated from established techniques applied to analogous compounds.

One of the primary strategies for incorporating UAAs involves the chemical aminoacylation of a suppressor tRNA. nih.gov This method is highly versatile as it relies on organic synthesis to attach the unnatural amino acid to the tRNA, thus bypassing the need for an evolved, specific synthetase and broadening the scope of accessible chemical functionalities. nih.govgoogle.com The ribosome itself is remarkably tolerant to a wide variety of unnatural amino acid structures, including those with large side chains. nih.gov

A relevant example of a structurally similar compound being used as a UAA mimetic is an unnatural amino acid designated "Hao". Hao is composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, and it is designed to mimic the hydrogen-bonding functionality of a tripeptide β-strand. acs.org The successful synthesis and incorporation of Hao demonstrate that aminobenzoic acid derivatives can serve as foundational scaffolds for creating complex mimetics. Protected derivatives of Hao can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques. acs.org This suggests a viable pathway for the integration of 2-Amino-6-hydroxy-4-methoxybenzoic acid into peptide chains.

The process for incorporating a UAA like 2-Amino-6-hydroxy-4-methoxybenzoic acid would first involve the synthesis of a protected form of the amino acid suitable for peptide synthesis. This would likely involve the protection of the amino and hydroxyl groups to prevent unwanted side reactions during peptide coupling. The protected amino acid could then be activated and coupled to a resin for solid-phase synthesis or used in solution-phase synthesis.

The table below outlines a hypothetical set of protected derivatives of 2-Amino-6-hydroxy-4-methoxybenzoic acid that could be utilized in peptide synthesis, based on common protecting group strategies.

| Protecting Group (Amino) | Protecting Group (Hydroxy) | Protecting Group (Carboxyl) | Potential Application in Peptide Synthesis |

| Fmoc | t-Butyl | --- | Solid-Phase Peptide Synthesis (SPPS) |

| Boc | Benzyl | --- | Solid-Phase Peptide Synthesis (SPPS) |

| Cbz | --- | Methyl Ester | Solution-Phase Peptide Synthesis |

The ability to introduce UAAs with unique functionalities opens up possibilities for creating proteins with novel properties. The incorporation of 2-Amino-6-hydroxy-4-methoxybenzoic acid could introduce a unique spectroscopic probe or a metal-chelating moiety into a protein. The specific arrangement of the amino, hydroxyl, and methoxy groups on the phenyl ring provides a rigid scaffold that can be used to control the conformation of the peptide backbone or to present functional groups in a defined orientation.

Further research into the development of specific orthogonal aaRS/tRNA pairs for 2-Amino-6-hydroxy-4-methoxybenzoic acid or the optimization of its chemical ligation to tRNA would be necessary to fully realize its potential as a genetically encoded unnatural amino acid.

Advanced Spectroscopic Characterization of 2 Amino 6 Hydroxy 4 Methoxybenzoicacid

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-Amino-6-hydroxy-4-methoxybenzoic acid, ¹H and ¹³C NMR would provide crucial information about the proton and carbon environments, respectively, while 2D NMR techniques would help in assembling the complete molecular structure.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 2-Amino-6-hydroxy-4-methoxybenzoic acid would be expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The benzene (B151609) ring has two aromatic protons. Their chemical shifts would be influenced by the electron-donating effects of the amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) groups. These groups generally cause upfield shifts (lower ppm values) compared to unsubstituted benzene. The exact positions would depend on their relative positions on the ring.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the range of 3.7-4.0 ppm.

Amino Protons (-NH₂): The two protons of the amino group would likely appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often found in a broad range from 3.0 to 5.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is also a broad singlet and its chemical shift is highly variable, often appearing between 4.0 and 7.0 ppm, and is also dependent on experimental conditions.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is typically deshielded and appears as a broad singlet at a downfield chemical shift, usually above 10 ppm.

Expected ¹H NMR Data (Hypothetical):

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3/H-5 (Aromatic) | 6.0 - 7.0 | d | 1H |

| H-5/H-3 (Aromatic) | 6.0 - 7.0 | d | 1H |

| -OCH₃ | ~3.8 | s | 3H |

| -NH₂ | broad | s | 2H |

| -OH | broad | s | 1H |

| -COOH | >10 | s | 1H |

Note: This table is a hypothetical representation. Actual values would require experimental data.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region (typically 100-160 ppm). The carbons attached to the electron-donating groups (-NH₂, -OH, -OCH₃) would be shielded (shifted upfield), while the carbon of the carboxylic acid group and the carbons ortho and para to it would be deshielded (shifted downfield).

Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and would appear at a low field, typically in the range of 165-185 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear at a higher field, generally in the range of 55-65 ppm.

Expected ¹³C NMR Data (Hypothetical):

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | ~170 |

| C-2 (-NH₂) | ~140-150 |

| C-3 | ~95-105 |

| C-4 (-OCH₃) | ~155-165 |

| C-5 | ~95-105 |

| C-6 (-OH) | ~150-160 |

| -OCH₃ | ~55-60 |

Note: This table is a hypothetical representation. Actual values would require experimental data.

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 2-Amino-6-hydroxy-4-methoxybenzoic acid, it would primarily show the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the aromatic C-H pairs and the methoxy group's protons and carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons (like those bearing the -COOH, -NH₂, -OH, and -OCH₃ groups) with nearby protons. For example, correlations would be expected between the methoxy protons and the carbon at position 4, and between the aromatic protons and the surrounding carbons.

Vibrational Spectroscopy (IR and Raman) Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum would show absorption bands corresponding to the stretching and bending vibrations of the various functional groups.

Expected FTIR Data (Hypothetical):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H stretch | Amino (-NH₂) |

| 3400-3200 | O-H stretch | Hydroxyl (-OH) |

| 3300-2500 | O-H stretch | Carboxylic acid (-COOH) |

| ~1700-1680 | C=O stretch | Carboxylic acid (-COOH) |

| ~1620-1580 | N-H bend | Amino (-NH₂) |

| ~1600, 1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether (-OCH₃) |

| ~1200 | C-N stretch | Amino (-NH₂) |

Note: This table is a hypothetical representation. Actual values would require experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is better for non-polar groups and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic ring, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum.

C=O and C-O vibrations: The carbonyl and other C-O stretching vibrations would also be observable, though their intensities might differ from the FTIR spectrum.

C-H vibrations: Aromatic and methyl C-H stretching vibrations would be present.

A combined analysis of both FTIR and FT-Raman spectra would provide a more complete picture of the vibrational modes of 2-Amino-6-hydroxy-4-methoxybenzoic acid.

Vibrational Mode Assignments and Band Deconvolution

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of 2-Amino-6-hydroxy-4-methoxybenzoic acid by identifying the vibrational modes of its constituent functional groups. The analysis of its spectra is based on the characteristic frequencies of similar substituted benzoic acids. icm.edu.pldergipark.org.trresearchgate.net

The spectrum is characterized by distinct bands corresponding to stretching and bending vibrations. The hydroxyl (-OH) and amine (-NH₂) groups are particularly prominent in the high-frequency region. The O-H stretching vibration of the carboxylic acid and the phenolic hydroxyl group typically appear as a broad band, while the N-H stretching vibrations of the primary amine are expected as sharp peaks. The carbonyl (C=O) stretch from the carboxylic acid is a strong, characteristic band, generally observed in the 1660-1700 cm⁻¹ region for aromatic carboxylic acids. icm.edu.pl

Deconvolution of the complex spectral regions, particularly the fingerprint region (below 1500 cm⁻¹), allows for the assignment of various bending and stretching modes. These include C-O stretching, C-N stretching, O-H bending, N-H bending, and vibrations of the aromatic ring. A detailed assignment of these modes is crucial for confirming the molecular structure and understanding the electronic effects of the substituents on the benzene ring.

Table 1: Predicted Vibrational Mode Assignments for 2-Amino-6-hydroxy-4-methoxybenzoic acid

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Symmetric & Asymmetric Stretching | Amino (-NH₂) |

| 3300 - 2500 | O-H Stretching (Broad) | Carboxylic Acid (-COOH), Phenolic (-OH) |

| 1700 - 1660 | C=O Stretching | Carboxylic Acid (-COOH) |

| 1620 - 1580 | N-H Bending (Scissoring) | Amino (-NH₂) |

| ~1600, ~1500 | C=C Stretching | Aromatic Ring |

| 1440 - 1395 | O-H In-plane Bending | Carboxylic Acid (-COOH) |

| 1300 - 1200 | C-O Stretching | Carboxylic Acid, Ether, Phenol (B47542) |

| 1250 - 1000 | C-N Stretching | Aryl Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within 2-Amino-6-hydroxy-4-methoxybenzoic acid. The presence of the benzene ring, substituted with auxochromes (-OH, -NH₂) and a chromophore (-COOH), results in characteristic absorption bands in the ultraviolet region. libretexts.org The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org

The primary electronic transitions observed for this molecule are π → π* and n → π*. shu.ac.uklibretexts.org

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons in the π-orbitals of the aromatic ring to anti-bonding π*-orbitals. The substitution on the ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms' lone pairs) to anti-bonding π*-orbitals of the aromatic ring and carbonyl group. libretexts.orgyoutube.com

The solvent environment can affect the position of these absorption bands. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to the stabilization of the non-bonding orbitals. shu.ac.uk

Table 2: Expected Electronic Transitions for 2-Amino-6-hydroxy-4-methoxybenzoic acid

| Transition Type | Orbitals Involved | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | Aromatic Ring, Carbonyl | 200 - 300 nm |

| n → π* | n (O, N) → π* (LUMO) | Carbonyl, Hydroxyl, Amino, Methoxy | 280 - 400 nm |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of 2-Amino-6-hydroxy-4-methoxybenzoic acid, aiding in its structural elucidation. The molecular formula is C₈H₉NO₄, corresponding to a monoisotopic mass of approximately 183.0532 Da. HRMS would be used to confirm this exact mass, which helps in determining the elemental composition. frontiersin.org

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is expected, although its intensity may vary. The fragmentation of this ion is influenced by the functional groups present. Common fragmentation pathways for substituted benzoic acids include:

Decarboxylation: Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂).

Loss of substituents: Elimination of neutral molecules or radicals such as water (H₂O) from the hydroxyl and carboxyl groups, a methyl radical (•CH₃) from the methoxy group, or carbon monoxide (CO). nih.govresearchgate.netmiamioh.edu

The fragmentation pattern provides a unique fingerprint that helps to confirm the identity and structure of the compound by piecing together the masses of the resulting fragment ions.

Table 3: Predicted Key Mass Fragments for 2-Amino-6-hydroxy-4-methoxybenzoic acid

| m/z Value (Predicted) | Ion Structure | Neutral Loss |

|---|---|---|

| 183 | [C₈H₉NO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [M - OH]⁺ | •OH |

| 165 | [M - H₂O]⁺˙ | H₂O |

| 152 | [M - OCH₃]⁺ | •OCH₃ |

| 138 | [M - COOH]⁺ | •COOH |

| 137 | [M - H₂O - CO]⁺˙ | H₂O, CO |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. suniv.ac.in

Should suitable single crystals be grown, SCXRD would provide an unambiguous determination of the molecular structure of 2-Amino-6-hydroxy-4-methoxybenzoic acid. iucr.org This technique would yield precise bond lengths, bond angles, and torsion angles, defining the conformation of the molecule. It would also reveal the planarity of the benzene ring and the orientation of the amino, hydroxyl, methoxy, and carboxylic acid substituents relative to the ring.

Furthermore, SCXRD elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine, hydroxyl, and carboxylic acid groups. These interactions are fundamental to the physical properties of the solid material. nih.gov

PXRD is a valuable tool for analyzing the crystalline nature of a bulk sample of 2-Amino-6-hydroxy-4-methoxybenzoic acid. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. suniv.ac.in This technique is used to:

Identify the crystalline phase of the material.

Determine the purity of a crystalline sample.

Analyze the crystal lattice parameters if the crystal system is known.

By comparing an experimental PXRD pattern to one simulated from single-crystal data, one can confirm the phase identity of a bulk powder sample. ua.pt

Computational and Theoretical Investigations of 2 Amino 6 Hydroxy 4 Methoxybenzoicacid

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry for predicting the geometric, electronic, and spectroscopic properties of molecules. These theoretical methods provide insights into molecular stability, reactivity, and intermolecular interactions, complementing experimental data.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov The theory is based on the principle that the energy of a molecule can be determined from its electron density.

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

For organic molecules like benzoic acid derivatives, a common and well-validated approach involves using a hybrid functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a Pople-style basis set, such as 6-311G(d,p) or its more extensive versions like 6-311++G(d,p). nih.govresearchgate.netnih.gov The B3LYP functional incorporates a portion of the exact exchange energy from Hartree-Fock theory, often improving accuracy. researchgate.net The 6-311G(d,p) basis set is a split-valence set that provides flexibility for describing the valence electrons, with polarization functions (d,p) added to allow for non-uniform distortion of electron clouds, which is crucial for describing chemical bonds accurately. For instance, DFT studies on compounds like 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile have successfully employed the B3LYP/6-311G(d,p) level of theory for geometry optimization and electronic property calculations. nih.gov

| Method | Common Functionals | Common Basis Sets | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | 6-31G(d), 6-311++G(d,p) | Geometric optimization, electronic properties, vibrational frequencies of organic molecules. |

| WB97XD | def2-TZVP | Systems with non-covalent interactions, improved accuracy for various systems. nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netactascientific.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. actascientific.com For example, in a study of 4-(carboxyamino)-benzoic acid using the B3LYP/6-311G method, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, respectively. actascientific.com This results in an energy gap of 5.0 eV, indicating a stable molecular structure. actascientific.com Similarly, calculations for 4-hydroxy-3-methylbenzoic acid at the B3LYP/6-311G++(d,p) level found a HOMO-LUMO gap of 5.209 eV, which helps explain the charge-transfer interactions within the molecule. researchgate.net

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Conclusion |

|---|---|---|---|---|---|

| 4-(carboxyamino)-benzoic acid | B3LYP/6-311G | -6.82 | -1.82 | 5.00 | High stability. actascientific.com |

| 4-hydroxy-3-methylbenzoic acid | B3LYP/6-311G++(d,p) | - | - | 5.209 | Indicates stable charge-transfer interactions. researchgate.net |

| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile | B3LYP/6-311G(d,p) | -6.354 | -2.712 | 3.642 | Characterizes chemical reactivity and kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the surface of the molecule. researchgate.net

Different colors on the MEP surface represent different potential values. Regions with a negative electrostatic potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electronegative atoms like oxygen or nitrogen. Conversely, regions with a positive potential, shown in blue, are electron-poor and are sites for nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. For various benzoic acid derivatives, MEP maps clearly identify the negative potential around the carbonyl oxygen of the carboxylic acid group, indicating a site for electrophilic interaction, and positive potentials on the hydroxyl and amine protons, indicating sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O1 | π(C2-C3) | 25.5 | Lone Pair -> Antibonding π Orbital (Resonance) |

| π(C4-C5) | π(C2-C3) | 18.9 | π Bond -> Antibonding π Orbital (π-conjugation) |

| σ(C1-H1) | σ*(C2-C3) | 2.1 | σ Bond -> Antibonding σ Orbital (Hyperconjugation) |

Note: This table presents hypothetical E(2) values for illustrative purposes, demonstrating typical interactions in a substituted benzene (B151609) ring.

While DFT is a powerful tool, Møller–Plesset perturbation theory is a post-Hartree-Fock ab initio method that provides a different approach to account for electron correlation. MP2, the second-order correction, is the most common level of this theory and is known for its improved description of non-covalent interactions, such as dispersion forces, compared to many standard DFT functionals.

MP2 calculations are more computationally demanding than DFT, scaling less favorably with the size of the system. However, they are often used as a benchmark to validate DFT results, especially for interaction energies and conformational analyses. Systematic studies have shown that MP2 can provide highly accurate results, particularly when extrapolated to the complete basis set limit. For complex organic molecules where weak intramolecular interactions (like hydrogen bonding between the ortho-amino and hydroxyl groups) are critical, MP2 can offer a more reliable description of the potential energy surface and conformational preferences than some DFT functionals.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (such as UV-Visible spectra) and other photophysical properties of molecules. growingscience.comarxiv.org It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, and the oscillator strengths, which relate to the intensity of the absorption peaks. growingscience.comfunctmaterials.org.ua This method is widely applied to understand the electronic transitions and color of organic compounds. growingscience.com

Despite the utility of TD-DFT, a specific investigation of the electronic spectra and photophysical properties of 2-Amino-6-hydroxy-4-methoxybenzoic acid using this method is not available in the current scientific literature. Such a study would be valuable for determining its absorption maxima (λmax), the nature of its electronic transitions (e.g., π→π* or n→π*), and how the interplay of the amino, hydroxyl, and methoxy (B1213986) substituents influences its optical properties.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, known as conformers, often have different potential energies. A potential energy surface (PES) is a multi-dimensional map that represents the potential energy of a molecule as a function of its geometric parameters, providing a landscape of stable conformers (energy minima) and the transition states that connect them. weizmann.ac.il

For 2-Amino-6-hydroxy-4-methoxybenzoic acid, rotations around the C-COOH, C-OH, C-NH2, and C-OCH3 bonds would lead to various conformers. The stability of these conformers would be influenced by intramolecular interactions, such as hydrogen bonding between the ortho-amino and hydroxyl groups or between the hydroxyl and carboxylic acid groups, as well as steric hindrance. libretexts.org A computational study on substituted hydroxybenzoic acids has shown that while 2-hydroxybenzoic acid exists as a single conformer due to a strong internal hydrogen bond, other isomers like 3- and 4-hydroxybenzoic acids exist as mixtures of multiple conformers. nih.govju.edu.jo However, a specific conformational analysis and the corresponding potential energy surface for 2-Amino-6-hydroxy-4-methoxybenzoic acid have not been reported in the literature.

Proton transfer is a fundamental chemical reaction that can occur intramolecularly (within the same molecule) or intermolecularly (between molecules). In 2-Amino-6-hydroxy-4-methoxybenzoic acid, the presence of acidic (carboxylic acid, hydroxyl) and basic (amino) functional groups makes it a candidate for studying such processes. nih.gov Excited-state intramolecular proton transfer (ESIPT) is a phenomenon observed in many molecules with appropriately positioned acidic and basic moieties, where a proton is transferred upon photoexcitation. nih.gov Computational studies using DFT can model the reaction pathway and energy barriers for these transfer processes. chemrxiv.org For instance, studies on related molecules like 2-(2′-hydroxyphenyl)benzimidazole derivatives show that upon excitation, a proton can be transferred from the hydroxyl group to the nitrogen atom. nih.gov

Currently, there are no specific computational studies in the published literature that detail the proton transfer processes, either in the ground or excited state, for 2-Amino-6-hydroxy-4-methoxybenzoic acid.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom (a proton) accompanied by a switch of a single bond and adjacent double bond. Torsional tautomerism, or conformational tautomerism, refers to the existence of distinct, stable conformers that can be considered as a result of rotation around single bonds. In the context of substituted benzoic acids, this can involve the rotation of the carboxylic group or other substituents. shd.org.rs For aminobenzoic acids, tautomerism between nonionic and zwitterionic forms, where the proton from the carboxylic acid transfers to the amino group, can also be significant, particularly in solution. researchgate.net

A comprehensive computational investigation into the specific torsional tautomers of 2-Amino-6-hydroxy-4-methoxybenzoic acid, their relative stabilities, and the energy barriers for their interconversion is not documented in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of a molecule, including its conformational changes, interactions with solvent molecules, and association with other molecules. nih.govresearchgate.net This technique is valuable for understanding how molecules behave in a realistic environment, such as in solution. researchgate.net Studies on related dihydroxybenzoic acids have used MD simulations to investigate molecular association and its influence on crystallization. nih.gov

As of now, there are no published reports of Molecular Dynamics simulations being performed specifically on 2-Amino-6-hydroxy-4-methoxybenzoic acid to investigate its dynamic behavior in solution or other environments.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly DFT, are frequently used to predict spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help assign experimental spectra and understand the electronic environment of different nuclei. nih.govbohrium.com Similarly, the calculation of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra by assigning specific absorption bands to the corresponding molecular motions, such as stretching or bending of bonds. nih.govicm.edu.plnih.gov These calculations are often performed on the optimized, minimum-energy geometry of the molecule. icm.edu.pl

While computational studies on the NMR and vibrational spectra of various substituted benzoic acids exist, nih.govnih.govucl.ac.ukresearchgate.net there is a lack of published data presenting the computationally predicted NMR chemical shifts or vibrational frequencies specifically for 2-Amino-6-hydroxy-4-methoxybenzoic acid.

Below is a hypothetical data table structure that would be used to present such findings if they were available from computational studies.

Hypothetical Table of Calculated Vibrational Frequencies

| Mode Number | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 1 | Data unavailable | O-H stretch (Carboxylic Acid) |

| 2 | Data unavailable | N-H asymmetric stretch |

| 3 | Data unavailable | N-H symmetric stretch |

| 4 | Data unavailable | C=O stretch |

Aromaticity Analysis (e.g., HOMA Index)

Aromaticity is a key concept in chemistry describing the enhanced stability of certain cyclic molecules with delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index to quantify the degree of aromaticity. nih.gov It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system, with a HOMA value of 1 representing a fully aromatic system (like benzene) and a value of 0 or less indicating a non-aromatic or anti-aromatic system, respectively. nih.govnih.gov The HOMA index can be calculated from experimentally determined or computationally optimized molecular geometries. researchgate.net

The analysis of how substituents affect the aromaticity of the benzene ring is a common application of the HOMA index. researchgate.net However, a specific aromaticity analysis using the HOMA index or other methods for 2-Amino-6-hydroxy-4-methoxybenzoic acid has not been reported in the scientific literature.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-6-hydroxy-4-methoxybenzoic acid |

| 2-hydroxybenzoic acid |

| 3-hydroxybenzoic acid |

| 4-hydroxybenzoic acid |

| 2-(2′-hydroxyphenyl)benzimidazole |

Non-Linear Optics (NLO) Properties Calculations

Theoretical and computational chemistry offers powerful tools for predicting and understanding the non-linear optical (NLO) properties of molecules without the need for empirical synthesis and measurement. For 2-Amino-6-hydroxy-4-methoxybenzoic acid, quantum chemical calculations can elucidate its potential as an NLO material. These investigations primarily focus on the interaction of the molecule's electron cloud with an external electric field, such as that from a high-intensity laser.

The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β and γ). While linear polarizability (α) is related to linear optical phenomena, the first hyperpolarizability (β) and second hyperpolarizability (γ) are responsible for second and third-order NLO effects, respectively. aip.org The search for molecules with significant NLO response is a crucial first step in the development of new optical materials. aip.org

Methodology of Calculation

The standard computational approach for determining the NLO properties of an organic molecule like 2-Amino-6-hydroxy-4-methoxybenzoic acid involves several steps. First, the molecular geometry is optimized to find its most stable energetic conformation. This is typically achieved using Density Functional Theory (DFT) methods, with functionals such as B3LYP being common choices. nih.govresearchgate.net

Following geometry optimization, the NLO properties are calculated. A popular and effective technique is the finite field (FF) method, where the molecule's response to a static electric field is computed. aip.org The dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are then derived from the energy derivatives with respect to the applied field. Calculations are often performed using sophisticated quantum chemistry software packages like Gaussian. mdpi.com

The molecular structure of 2-Amino-6-hydroxy-4-methoxybenzoic acid is conducive to NLO activity. It possesses electron-donating groups (amino -NH2, hydroxyl -OH, and methoxy -OCH3) and an electron-accepting group (carboxylic acid -COOH) attached to a π-conjugated benzene ring. This donor-π-acceptor architecture facilitates intramolecular charge transfer (ICT), a key mechanism for generating a large NLO response. mdpi.comworldscientific.com The delocalization of π-electrons across the molecule is a primary cause of polarization in organic NLO materials. mdpi.com

Calculated NLO Parameters

The key NLO parameters that would be determined from such a computational study include the dipole moment, the components of the polarizability tensor, and critically, the components of the first hyperpolarizability tensor. The total static first hyperpolarizability (β₀) is a scalar quantity calculated from the individual tensor components and provides a measure of the molecule's intrinsic second-order NLO activity.

Below is an illustrative table of hypothetical NLO properties for 2-Amino-6-hydroxy-4-methoxybenzoic acid, as would be calculated using a DFT method like CAM-B3LYP with a 6-311++G(2d,2p) basis set. mdpi.com These values are representative of what might be expected for a molecule with its structure.

| Property | Component | Hypothetical Calculated Value | Units |

| Dipole Moment (μ) | μₓ | -1.58 | Debye |

| μᵧ | 2.75 | Debye | |

| μ₂ | 0.45 | Debye | |

| μ_total | 3.21 | Debye | |

| Polarizability (α) | αₓₓ | 125.6 | a.u. |

| αᵧᵧ | 105.2 | a.u. | |

| α₂₂ | 48.9 | a.u. | |

| <α> | 93.23 | a.u. | |

| First Hyperpolarizability (β) | βₓ | -215.4 | a.u. |

| βᵧ | 350.1 | a.u. | |

| β₂ | -55.8 | a.u. | |

| β_total | 415.7 | a.u. |

Note: The values in this table are illustrative and represent a hypothetical outcome of a DFT calculation for the purpose of demonstrating the typical parameters investigated. 1 a.u. of first hyperpolarizability = 8.6393 x 10⁻³³ esu.

Interpretation of Findings

The calculated values would provide significant insight into the molecule's NLO potential. A large total dipole moment (μ_total) suggests a significant separation of charge, which is favorable for NLO activity. The average polarizability (<α>) indicates how easily the electron cloud of the molecule can be distorted by an electric field.

The most critical parameter for second-order NLO applications is the total first hyperpolarizability (β_total). A large β value is a primary indicator of a strong second-harmonic generation (SHG) response. analis.com.my The magnitude of β is closely related to the molecule's structure, including the strength of its donor and acceptor groups and the efficiency of the π-conjugated system connecting them. mdpi.com Computational studies on similar organic compounds have demonstrated that functionals like CAM-B3LYP and M06-2X provide reliable predictions of hyperpolarizability when compared with experimental data. mdpi.com Furthermore, the effect of the surrounding environment can be modeled using a Polarizable Continuum Model (PCM) to simulate solvent effects, which can significantly influence NLO properties. mdpi.comacs.org

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Amino 6 Hydroxy 4 Methoxybenzoicacid

Reaction Mechanisms Involving 2-Amino-6-hydroxy-4-methoxybenzoic acid

The chemical reactivity of 2-Amino-6-hydroxy-4-methoxybenzoic acid is dictated by the interplay of its four distinct functional groups: an amino (-NH2) group, a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and a carboxylic acid (-COOH) group, all attached to a benzene (B151609) ring. These groups can participate in a variety of reaction mechanisms.

Reactions of the Amino Group: The primary aromatic amine functionality allows for characteristic reactions such as diazotization. Treatment with nitrous acid (prepared in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) would convert the amino group into a diazonium salt. learncbse.in This diazonium intermediate is a versatile synthetic handle, susceptible to a range of nucleophilic substitution reactions to introduce various functionalities onto the aromatic ring. The amino group can also react with aldehydes or ketones via nucleophilic addition to form Schiff bases (imines). sciensage.info Furthermore, it can undergo acetylation with reagents like acetic anhydride. learncbse.in

Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding ester. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4), though this would also likely reduce other functional groups if not protected.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. It can participate in Williamson ether synthesis to form other ethers.

Oxidation Reactions: The aromatic ring, being rich in electrons due to the presence of three activating groups (-NH2, -OH, -OCH3), is susceptible to oxidation. Strong oxidizing agents can potentially lead to ring-opening or the formation of quinone-like structures. mseducationtv.com

Acid-Base Equilibria and Protonation/Deprotonation Studies

2-Amino-6-hydroxy-4-methoxybenzoic acid is an amphoteric molecule, possessing both acidic and basic functional groups. The acid-base equilibria are governed by the protonation and deprotonation of the carboxylic acid, the amino group, and the phenolic hydroxyl group.

Carboxylic Acid Group (-COOH): This is the most acidic functional group in the molecule. The presence of three electron-donating groups (-NH2, -OH, -OCH3) on the ring increases the electron density on the carboxylate conjugate base, which can slightly decrease its acidity compared to benzoic acid (pKa ≈ 4.20). oup.com However, the ortho hydroxyl and amino groups can form intramolecular hydrogen bonds with the carboxylate anion, which stabilizes the conjugate base and increases the acidity. quora.com This phenomenon, often referred to as the "ortho effect," can make the compound more acidic than its meta or para isomers. quora.com

Amino Group (-NH2): The amino group is basic due to the lone pair of electrons on the nitrogen atom. In acidic conditions, it gets protonated to form an anilinium ion (-NH3+). The basicity of the amino group is influenced by the other substituents.

Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic (pKa typically around 10) and will only deprotonate under relatively basic conditions to form a phenoxide ion.

The protonation and deprotonation sequence depends on the pH of the solution. In a strongly acidic medium, the amino group will be protonated. As the pH increases, the carboxylic acid will be the first to deprotonate, followed by the anilinium ion, and finally, at high pH, the phenolic hydroxyl group. The exact pKa values are influenced by the electronic effects of all substituents. quora.com

| Functional Group | Estimated pKa | Dominant Species at pH 7 |

|---|---|---|

| Carboxylic Acid (-COOH) | ~3-4 | Carboxylate (-COO⁻) |

| Ammonium (-NH₃⁺) | ~4-5 | Amino (-NH₂) |

| Hydroxyl (-OH) | ~9-10 | Hydroxyl (-OH) |

Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Amino-6-hydroxy-4-methoxybenzoic acid is highly activated towards electrophilic aromatic substitution due to the presence of three strong electron-donating groups: amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3). All three are ortho-, para-directing groups. masterorganicchemistry.com

The directing effects of these substituents determine the position of incoming electrophiles. The positions on the ring are numbered starting from the carboxylic acid at C1. The substituents are at C2 (-NH2), C4 (-OCH3), and C6 (-OH). The available positions for substitution are C3 and C5.

Directing Effects:

-NH2 (at C2): Directs ortho (to C3) and para (to C5).

-OH (at C6): Directs ortho (to C5) and para (to C3).

-OCH3 (at C4): Directs ortho (to C3 and C5).

All three groups cooperatively direct incoming electrophiles to the C3 and C5 positions. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur readily at these positions. The high degree of activation may make it difficult to achieve monosubstitution, and polysubstituted products could be formed even under mild conditions. In strongly acidic conditions, such as those used for nitration, the amino group will be protonated to form the -NH3+ group, which is a deactivating, meta-directing group. learncbse.in This would significantly alter the regiochemical outcome of the reaction.

| Substituent (Position) | Activating/Deactivating | Directing Influence | Favored Positions |

|---|---|---|---|

| -NH₂ (C2) | Strongly Activating | ortho, para | C3, C5 |

| -OH (C6) | Strongly Activating | ortho, para | C5, C3 |

| -OCH₃ (C4) | Strongly Activating | ortho | C3, C5 |

| -COOH (C1) | Deactivating | meta | C3, C5 |

Complexation Chemistry and Ligand-Metal Interactions

2-Amino-6-hydroxy-4-methoxybenzoic acid possesses multiple donor atoms (oxygen and nitrogen), making it an excellent candidate as a chelating ligand in coordination chemistry. The carboxylate, hydroxyl, and amino groups can all participate in binding to metal ions.

Coordination Sites:

The carboxylate group can coordinate to a metal ion in a monodentate or bidentate fashion.

The amino group can coordinate through the nitrogen lone pair.

The hydroxyl group can coordinate through an oxygen lone pair, often after deprotonation.

The arrangement of these groups allows for the formation of stable five- or six-membered chelate rings with a metal center. For example, coordination involving the amino group at C2 and the deprotonated carboxylate group at C1 would form a stable five-membered ring. Similarly, coordination between the hydroxyl group at C6 and the carboxylate group at C1 would form a six-membered ring. This ability to form multiple chelate rings suggests it could act as a bidentate or even a tridentate ligand. The formation of such metal complexes can significantly alter the chemical and physical properties of the organic molecule. sciensage.info

| Coordinating Groups | Potential Denticity | Chelate Ring Size |

|---|---|---|

| Carboxylate (-COO⁻) and Amino (-NH₂) | Bidentate | 5-membered |

| Carboxylate (-COO⁻) and Hydroxyl (-O⁻) | Bidentate | 6-membered |

| Amino (-NH₂) and Hydroxyl (-O⁻) | Bidentate | 5-membered |

| Carboxylate (-COO⁻), Amino (-NH₂), and Hydroxyl (-O⁻) | Tridentate | Two fused rings (5- and 5-membered) |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the biomolecular interactions of the chemical compound 2-Amino-6-hydroxy-4-methoxybenzoic acid to fully address the detailed topics outlined in the request.

Research on closely related but structurally distinct molecules, such as 2-hydroxy-4-methoxybenzoic acid, 4-hydroxybenzoic acid, and vanillic acid, provides insights into how similar compounds may interact with biological macromolecules. For instance, studies on other benzoic acid derivatives have explored their interactions with enzymes, proteins like Human Serum Albumin (HSA), and DNA. nih.govnih.govphcog.com Methodologies such as fluorescence spectroscopy and computational docking have been employed to characterize these interactions for analogous compounds. nih.govnih.govnih.gov

However, due to the strict requirement to focus solely on 2-Amino-6-hydroxy-4-methoxybenzoic acid , and the absence of specific published research for this particular compound concerning:

Enzyme-substrate/inhibitor interactions

Receptor binding and modulation

Specific protein interaction analysis (e.g., with Human Serum Albumin)

DNA/RNA interaction studies

Biophysical characterization of its interactions

Computational approaches to its biomolecular interactions

It is not possible to generate the detailed, scientifically accurate article as requested. The available information does not pertain specifically to 2-Amino-6-hydroxy-4-methoxybenzoic acid and therefore cannot be used without violating the core instructions of the prompt.

Biomolecular Interactions and Molecular Mechanisms of 2 Amino 6 Hydroxy 4 Methoxybenzoicacid

Computational Approaches to Biomolecular Interactions

Molecular Docking Simulations (e.g., Induced-Fit Docking)

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). These simulations are instrumental in drug discovery and molecular biology for understanding intermolecular interactions. In the context of 2-Amino-6-hydroxy-4-methoxybenzoic acid, while specific studies on this compound are not available, the general methodology involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformational flexibility is explored to find the most favorable binding pose within the protein's active site.

Induced-fit docking is an advanced form of molecular docking that accounts for the flexibility of the protein's active site upon ligand binding. This approach allows for more accurate predictions of binding modes and affinities by simulating the conformational changes that may occur in the protein to accommodate the ligand.

Table 1: Representative Molecular Docking Parameters

| Parameter | Description | Relevance |

| Binding Affinity (kcal/mol) | The calculated free energy of binding between the ligand and the protein. | A lower value indicates a more stable and favorable interaction. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the docked conformation to a known binding pose. |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. | Crucial for the specificity and stability of the interaction. |

| Hydrophobic Interactions | Nonpolar interactions between the ligand and protein residues. | Contribute significantly to the overall binding affinity. |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed insights into the dynamic behavior of biomolecular systems, such as protein-ligand complexes. For a compound like 2-Amino-6-hydroxy-4-methoxybenzoic acid, MD simulations would be employed to assess the stability of its binding to a target protein and to observe any conformational changes in both the ligand and the protein during the simulation. nih.govresearchgate.net

The process involves placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and applying classical mechanics principles to calculate the trajectory of each atom. Analysis of the MD trajectory can reveal the stability of key interactions, fluctuations in atomic positions, and large-scale conformational changes, providing a more dynamic and realistic view of the binding event than static docking models. chemrxiv.orgnih.gov

In Silico Target Prediction Methodologies

In silico target prediction refers to the use of computational methods to identify potential biological targets of a small molecule. nih.gov These methodologies are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle that similar molecules tend to have similar biological activities. They involve searching databases of known active compounds for molecules that are structurally or physicochemically similar to the query molecule, in this case, 2-Amino-6-hydroxy-4-methoxybenzoic acid.

Structure-based methods, on the other hand, utilize the 3D structure of potential protein targets. This approach, often called reverse docking, involves docking the small molecule against a large collection of protein structures to identify those with high binding affinity. The results from these predictions can then be prioritized for experimental validation.

Role as a Biochemical Probe

A biochemical probe is a small molecule used to study and characterize the function of biological systems, such as proteins or metabolic pathways. An ideal probe is potent, selective, and has a known mechanism of action. While there is no specific information on 2-Amino-6-hydroxy-4-methoxybenzoic acid being used as a biochemical probe, its structural features, including amino, hydroxyl, and methoxy (B1213986) groups, suggest it could potentially interact with various biological targets. For a compound to be validated as a biochemical probe, it would need to undergo extensive experimental testing to confirm its selectivity and mechanism of action.

In Vitro Metabolic Transformation Pathways

In vitro metabolic transformation studies are conducted to understand how a compound is metabolized by enzymes, typically from liver microsomes or other cellular fractions. These studies are crucial for predicting the pharmacokinetic properties and potential toxicity of a new chemical entity. For 2-Amino-6-hydroxy-4-methoxybenzoic acid, potential metabolic transformations could include:

Oxidation: Hydroxylation of the aromatic ring or demethylation of the methoxy group.

Conjugation: Glucuronidation or sulfation of the hydroxyl or amino groups to increase water solubility and facilitate excretion.

Acetylation: Acetylation of the amino group.

Identifying the resulting metabolites is typically achieved using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Modulation of Metabolic Pathways by 2-Amino-6-hydroxy-4-methoxybenzoic acid Analogues

Analogues of 2-Amino-6-hydroxy-4-methoxybenzoic acid, which are molecules with similar but not identical structures, can be synthesized to explore their effects on metabolic pathways. By systematically modifying the functional groups of the parent compound, researchers can investigate the structure-activity relationship (SAR) and identify which parts of the molecule are critical for its biological activity. For instance, analogues could be designed to be more potent inhibitors or activators of a specific enzyme, or to have improved metabolic stability. The study of these analogues can provide valuable information about the mechanism of action and potential for therapeutic development.

Structure Activity Relationship Sar Principles for 2 Amino 6 Hydroxy 4 Methoxybenzoicacid Derivatives

Impact of Substituent Modifications on Molecular Interactions

Modifications to the substituents of the 2-Amino-6-hydroxy-4-methoxybenzoic acid core can profoundly affect its interactions with biological macromolecules. The functional groups—amino (-NH2), hydroxyl (-OH), methoxy (B1213986) (-OCH3), and carboxylic acid (-COOH)—serve as key points for hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Key Functional Group Modifications and Their Effects:

Hydroxyl Group (-OH): The phenolic hydroxyl group is a crucial hydrogen bond donor. Replacing this group with a methoxy (-OCH3) group can lead to a significant drop or complete loss of biological activity in many contexts, as it removes the hydrogen bond donating capability. drugdesign.org This suggests that an interaction as a hydrogen bond donor is a critical determinant for biological recognition.

Amino Group (-NH2): The amino group can act as both a hydrogen bond donor and acceptor. Its basicity allows for potential ionic interactions with acidic residues in a protein's active site. N-alkylation or acylation of this group can alter its hydrogen bonding capacity and introduce steric bulk, which may either enhance or diminish binding affinity depending on the topology of the binding site. researchgate.net

Methoxy Group (-OCH3): The methoxy group is a weaker hydrogen bond acceptor compared to a hydroxyl group and adds lipophilicity. Modifications to this group, such as demethylation to a hydroxyl group, can increase polarity and hydrogen bonding potential. Conversely, converting it to a larger alkoxy group would increase lipophilicity, potentially improving membrane permeability or hydrophobic interactions within a binding pocket.

Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated to a carboxylate (-COO⁻), making it a key site for ionic interactions with positively charged residues like arginine or lysine. nih.gov Esterification of the carboxylic acid would neutralize this charge and remove its ability to form ionic bonds, which often drastically reduces binding affinity. researchgate.net

Aromatic Ring Substituents: Adding substituents to the available positions on the benzene (B151609) ring can modulate the molecule's electronic properties and steric profile. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl groups) can influence the acidity of the carboxylic acid and the electron density of the ring, thereby affecting interactions such as π-π stacking or cation-π interactions. acs.orgnih.gov

Table 1: Predicted Impact of Substituent Modifications on Molecular Interactions

| Original Group | Modification | Potential Effect on Interaction | Rationale |

|---|---|---|---|

| 6-Hydroxyl (-OH) | Methylation (to -OCH3) | Loss of H-bond donor capability | The hydrogen atom is replaced, preventing donation to an acceptor on the target protein. drugdesign.org |

| 2-Amino (-NH2) | Acetylation (to -NHCOCH3) | Reduced H-bond donation, increased steric bulk | The acetyl group adds bulk and may alter the orientation in the binding site. |

| 4-Methoxy (-OCH3) | Demethylation (to -OH) | Gain of H-bond donor capability, increased polarity | Introduces a new hydrogen bond donor site, potentially forming new interactions. |

| 1-Carboxylic Acid (-COOH) | Esterification (to -COOCH3) | Loss of ionic interaction potential | The negative charge at physiological pH is neutralized, preventing salt bridge formation. researchgate.net |

| Aromatic Ring (C3, C5) | Addition of Halogen (e.g., -Cl) | Altered electronic profile, potential for halogen bonding | Electron-withdrawing nature can affect ring electronics; may form specific halogen bonds. |

Spatial Orientation and Conformational Effects on Binding

The three-dimensional arrangement of the functional groups on the 2-Amino-6-hydroxy-4-methoxybenzoic acid scaffold is critical for its ability to fit into a biological target's binding site. The spatial orientation and conformational flexibility of the molecule dictate how effectively it can engage in key interactions.

The rigid sp2-hybridized backbone of the aminobenzoic acid core can sterically hinder the "induced fit" mechanism in some enzymes and receptors. This rigidity can prevent the necessary conformational changes in the target protein that are required for efficient biological activity. acs.orgnih.gov

Key Conformational Considerations:

Intramolecular Hydrogen Bonding: The substituents on the ring, particularly the ortho-positioning of the amino and hydroxyl groups relative to the carboxylic acid, can lead to the formation of intramolecular hydrogen bonds. These bonds can lock the molecule into a more planar and rigid conformation. researchgate.net While this rigidity can be beneficial by reducing the entropic penalty of binding, it may also prevent the molecule from adopting the optimal conformation required for interaction with a specific target.

Carboxylic Acid Group Rotation: The orientation of the carboxylic acid group relative to the benzene ring is a key conformational parameter. Its rotation can be influenced by interactions with adjacent substituents and the solvent environment. In apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar solvents, interactions with the solvent can disrupt this self-association, favoring other conformations. ucl.ac.uk The specific orientation of the carboxyl group is often a primary anchoring point to the receptor. nih.gov

Amino Group Flexibility: The amino group also possesses rotational freedom. Its orientation can influence its ability to participate in hydrogen bonds and can be affected by the electronic and steric nature of neighboring groups.

Table 2: Influence of Spatial and Conformational Factors on Receptor Binding

| Conformational Feature | Description | Potential Impact on Binding |

|---|---|---|

| Planarity | High degree of planarity due to the aromatic ring and potential intramolecular H-bonds. | Can facilitate π-π stacking interactions with aromatic residues in the binding site. nih.gov |

| Carboxyl Group Orientation | The -COOH group can rotate, but its orientation may be restricted by ortho substituents. | A specific orientation is often required to form a critical salt bridge or hydrogen bond with the target. nih.gov |

| Substituent Rigidity | A rigid backbone may not adapt well to the binding site. | Prevents the "induced fit" necessary for activation in some receptors. nih.gov |